2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one
Description
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiazole moiety. The compound is commercially available at 95% purity (CAS: 1017138-83-8 and 883195-38-8, with conflicting identifiers noted in supplier catalogs) . Limited data on its physical properties (e.g., melting/boiling points) are available, but it is typically stored under dark, dry conditions at 2–8°C .
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrocyclohepta[d][1,3]thiazol-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-8-10-5-3-1-2-4-6(11)7(5)12-8/h1-4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOGEPIABIIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883195-38-8 | |
| Record name | 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include key metabolic or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Molecular Differences
The most direct analog is 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (CAS: 36234-66-9), which replaces the cycloheptane ring with a benzene ring. Key differences include:
Physicochemical Properties
The benzo derivative is more widely available, with suppliers like Hairui Chemical and others listing it as "typically in stock" .
Research and Industrial Implications
While the benzo analog has clearer applications in synthetic chemistry due to its stability and commercial availability, the cyclohepta derivative’s unique structure merits further exploration. Discrepancies in CAS numbers (e.g., 1017138-83-8 vs. 883195-38-8) highlight the need for standardization in chemical databases . Future studies should address gaps in physicochemical data and evaluate biological activity or material performance relative to smaller-ring analogs.
Biological Activity
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one is a heterocyclic compound characterized by a unique seven-membered ring fused with a thiazole ring. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and influencing key metabolic pathways. Such mechanisms are crucial for its potential therapeutic applications in various diseases.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's promising antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Preliminary data suggest that it exhibits significant inhibitory effects on certain bacteria and fungi, indicating potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies have shown that this compound displays cytotoxic effects against several human tumor cell lines. For example, compounds derived from this structure have been tested against cancer cell lines such as HT-29 and HCT-116, demonstrating IC50 values in the low micromolar range, which indicates potent antiproliferative activity .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of related compounds, derivatives of this compound were tested against a panel of eight human tumor cell lines. Notably, certain derivatives exhibited high antiproliferative activities with specific selectivity towards particular tumor types. For instance, one derivative showed an IC50 of 0.15 µM against HCT-116 cells, suggesting strong anticancer potential .
Case Study 2: Enzyme Inhibition
Research has also focused on the compound's role as an enzyme inhibitor. It was found that the compound could inhibit tubulin polymerization, a critical process in cancer cell division. The effects on microtubule dynamics were observed using fluorescence microscopy, revealing that treatment with the compound led to significant alterations in microtubule structure within treated cells .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Seven-membered thiazole ring | Anticancer | 0.15 (HT-29) |
| 2-Amino-5,6-dihydro-4H-cyclopentathiazole | Five-membered thiazole ring | Moderate anticancer | >10 |
| 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene | Different ring structure | Low antimicrobial | N/A |
This table illustrates the superior biological activity of this compound compared to its analogs.
Q & A
Q. Methodological Approaches :
- Pathway Analysis : RNA sequencing or proteomics to identify differentially expressed targets in resistant cell lines.
- Comparative SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on arylidene moieties) with activity profiles .
- 3D Pharmacophore Modeling : To predict binding interactions and optimize scaffold modifications .
How do molecular docking studies inform the design of thiazole-based kinase inhibitors?
Advanced Research Focus
Example: Pyrazole-thiazol-4(5H)-one hybrids targeting EGFR or DYRK1A kinases.
- Docking Workflow :
- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1M17 for EGFR) and optimize hydrogen bonding networks.
- Ligand Optimization : Minimize energy of thiazole derivatives using DFT or MMFF94 force fields.
- Pose Scoring : Rank binding poses via Glide XP or AutoDock Vina, focusing on key interactions (e.g., hydrogen bonds with hinge regions) .
Case Study : Hybrid 9p showed a docking score of −9.2 kcal/mol against EGFR, correlating with IC₅₀ = 0.8 µM in MCF-7 cells .
What methodologies assess the impact of heterocyclic substituents on pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Profiling :
- Aqueous Solubility : Shake-flask method at pH 7.4.
- Plasma Stability : Incubation in human plasma (37°C, 24 hr) with LC-MS quantification.
- hERG Inhibition : Patch-clamp assays to evaluate cardiac safety .
- Metabolite Identification : Liver microsome incubation followed by UPLC-QTOF-MS to detect oxidative metabolites.
Key Finding : Derivatives with morpholine substituents exhibit improved solubility (>50 µg/mL) and reduced hERG liability (IC₅₀ > 30 µM) compared to thiomorpholine analogs .
How are conflicting data on the role of electron-donating vs. withdrawing groups in anti-infective activity addressed?
Advanced Research Focus
Discrepancies in antimicrobial activity (e.g., compound 6e vs. 6g ) require:
- MIC Redetermination : Broth microdilution assays in triplicate against standardized bacterial strains (e.g., S. aureus ATCC 29213).
- Membrane Permeability Assays : SYTOX Green uptake to quantify disruption of microbial membranes.
- Resistance Studies : Serial passage in sub-MIC concentrations to assess mutation prevention indices .
Example : The methoxy group in 6g enhances Gram-positive activity (MIC = 4 µg/mL) by promoting membrane interaction, while nitro groups in 5e favor antifungal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
